N'-Desmethylsulfonyl-N-methylsulfonyl dofetilide (CAS 937195-06-7) is a structurally modified derivative of the class III antiarrhythmic agent dofetilide. Characterized by the molecular formula C₁₉H₂₇N₃O₅S₂ and a molecular weight of 441.57 g/mol, this compound represents a critical metabolic transformation product of the parent drug [3] [6]. Its identification and characterization have become essential in contemporary pharmaceutical development due to its dual role as a metabolic byproduct and analytical reference standard. Unlike the parent compound, which features two methylsulfonyl groups, this derivative exhibits selective N-desmethylation at one sulfonamide moiety, resulting in distinct physicochemical properties including altered polarity and solubility profiles [5]. This structural modification occurs in vivo through cytochrome-mediated metabolism, positioning this derivative as a key indicator of dofetilide's metabolic fate in humans.
Structural Characteristics and Metabolic FormationThe structural relationship between dofetilide and its N'-desmethylsulfonyl-N-methylsulfonyl derivative is characterized by the absence of a methyl group from one sulfonamide functionality. Dofetilide (C₁₉H₂₇N₃O₅S₂; MW 441.56 g/mol) contains two equivalent methylsulfonamide groups, whereas the derivative (retaining the same molecular formula but distinct structure) features one methylsulfonamide and one primary sulfonamide group due to N-demethylation [6] [8]. This transformation occurs predominantly via hepatic cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation, representing a major Phase I metabolic pathway [5] [9].
Metabolic Pathways and Species VariabilityResearch has demonstrated significant interspecies differences in the formation kinetics of this metabolite:
| Species | Metabolic Clearance Rate | CYP3A4 Expression | |----------------|--------------------------|-------------------| | Male Rat | High | +++ | | Female Rat | Moderate | ++ | | Dog | Moderate | ++ | | Human | Low | + | Approximately 20% of an administered dofetilide dose undergoes conversion to N'-desmethylsulfonyl-N-methylsulfonyl dofetilide and related metabolites in humans, with renal excretion serving as the primary elimination route [5] [9]. The metabolic pathway proceeds as:
graph LRA[Dofetilide] -- CYP3A4-mediated N-dealkylation --> B[N'-Desmethylsulfonyl-N-methylsulfonyl Dofetilide]B -- Further oxidation --> C[Secondary Metabolites]B -- Renal Excretion --> D[Elimination]Pharmacological SignificanceUnlike the parent dofetilide—a potent blocker of the rapid delayed rectifier potassium current (IKr) with direct cardiac electrophysiological effects—this metabolite exhibits substantially reduced antiarrhythmic activity. In vitro studies demonstrate that N'-desmethylsulfonyl-N-methylsulfonyl dofetilide possesses <10% of the potassium channel blocking activity of the parent compound at equivalent concentrations [5] [9]. This pharmacological distinction is clinically significant because:
Table 1: Structural and Pharmacokinetic Comparison
| Property | Dofetilide | N'-Desmethylsulfonyl-N-methylsulfonyl Derivative |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₅S₂ | C₁₉H₂₇N₃O₅S₂ (isomer) |
| Molecular Weight | 441.56 g/mol | 441.57 g/mol |
| Sulfonyl Group Status | Two methylsulfonyl groups | One methylsulfonyl + one primary sulfonamide |
| Primary Elimination Route | Renal (80% unchanged) | Renal |
| IKr Blocking Activity | Potent (IC₅₀ ~15nM) | Weak (IC₅₀ >150nM) |
| Plasma Half-life | ~10 hours | Not fully characterized |
Regulatory Framework for Impurity ControlThe International Conference on Harmonisation (ICH) Q3A/B guidelines classify N'-desmethylsulfonyl-N-methylsulfonyl dofetilide as a "qualified impurity" requiring strict control in pharmaceutical products [4]. Regulatory thresholds mandate identification (>0.10% concentration) and toxicological qualification (>0.15%) for such structurally related compounds. Pharmacopeial standards (USP, BP, EP) require specific tests for related substances in dofetilide monographs to ensure patient safety and product efficacy [4]. This derivative falls within the ICH category of "organic impurities" that may arise during synthesis or storage, necessitating rigorous analytical monitoring throughout the drug lifecycle.
Analytical Methodologies for Detection and QuantificationAdvanced chromatographic techniques have been developed specifically for this impurity:
1. **HPLC-UV Methods**: - Column: C18 reverse-phase (250 × 4.6 mm; 5µm) - Detection: 220-230 nm UV range - Quantitation Limit: ~0.05% relative to dofetilide 2. **LC-MS/MS Systems**: - Ionization: Electrospray positive mode - Mass Transitions: m/z 442.2→342.1 (derivative) - Superior sensitivity for biological matrices 3. **Validation Parameters**: - Specificity (resolution >2.0 from dofetilide) - Precision (RSD <5%) - Accuracy (95-105% recovery) These methods enable precise quantification at 0.01% levels in active pharmaceutical ingredients (APIs) and finished dosage forms, exceeding regulatory requirements [3] [5]. The compound serves as a critical system suitability component in chromatographic assays to ensure appropriate separation of dofetilide from its potential impurities.
Role in ANDA Development and Pharmaceutical Quality ControlAs a specified impurity in Abbreviated New Drug Applications (ANDAs), N'-desmethylsulfonyl-N-methylsulfonyl dofetilide must be monitored during:
Table 2: Analytical and Regulatory Applications
| Application Context | Purpose | Acceptance Criteria |
|---|---|---|
| API Release Testing | Quantify specified impurity | ≤0.15% (ICH threshold) |
| Stability Studies | Monitor degradation under stress conditions | Not above identification threshold |
| Method Validation | System suitability testing | Resolution factor >2.0 |
| Bioequivalence Studies | Assess metabolite profiles in generic development | Match reference product impurity profile |
| Manufacturing Process Validation | Ensure consistent impurity profile across batches | Meeting predetermined specifications |
The compound's commercial availability as a certified reference material (CRM) enables accurate quantification during quality control operations and facilitates method transfer between laboratories [3] [6]. This harmonization of analytical standards across the pharmaceutical industry supports regulatory alignment and ensures consistent product quality globally. Furthermore, stability studies incorporating this impurity reference help establish retest periods and storage conditions for dofetilide products, directly impacting shelf-life determinations [4].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: